molecular formula C15H27ClN2O3 B7929326 4-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester

4-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7929326
M. Wt: 318.84 g/mol
InChI Key: JICURUAMCDRLNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a tert-butyl ester-protected piperidine derivative featuring a 2-chloro-acetyl group linked via an ethylamino-methyl substituent. The tert-butyl ester group enhances stability during synthetic processes, making it a valuable intermediate in medicinal chemistry, particularly for drug candidates requiring piperidine scaffolds.

Properties

IUPAC Name

tert-butyl 4-[[(2-chloroacetyl)-ethylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27ClN2O3/c1-5-17(13(19)10-16)11-12-6-8-18(9-7-12)14(20)21-15(2,3)4/h12H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICURUAMCDRLNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(CC1)C(=O)OC(C)(C)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester is a synthetic compound with significant potential in medicinal chemistry. Its complex structure, which includes a piperidine ring, chloroacetyl group, and tert-butyl ester, suggests various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₂₈ClN₂O₃
  • Molecular Weight : 318.84 g/mol
  • CAS Number : 1353980-37-6

The compound's structure allows for diverse interactions with biological targets due to its functional groups. The chloroacetyl group can undergo nucleophilic substitution reactions, while the tert-butyl ester can be hydrolyzed to yield the corresponding carboxylic acid .

Anti-inflammatory Properties

Preliminary studies indicate that this compound may exhibit anti-inflammatory and analgesic properties. These effects are likely mediated through interactions with inflammatory pathways and neurotransmitter systems. For instance, compounds with similar structures have shown inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Table 1: Comparison of Anti-inflammatory Activity of Related Compounds

Compound NameIC50 (µM)Mechanism of Action
Celecoxib0.04COX-2 inhibitor
Indomethacin9.17Non-selective COX inhibitor
This compoundTBDPotential COX inhibition

Neurotransmitter Interaction

The structural features of this compound suggest potential interactions with neurotransmitter systems, particularly those involved in pain modulation. The presence of the piperidine ring may enhance binding affinity to receptors associated with pain perception and inflammation .

Case Studies and Research Findings

Research has focused on the synthesis and evaluation of similar compounds that exhibit antiviral and antibacterial activities. For example, studies on β-amino acid derivatives have highlighted their potential as antiviral agents against various viruses, including HSV-1 and others . The mechanisms often involve the inhibition of viral replication or interference with viral entry into host cells.

Case Study: Antiviral Activity

In a comparative study, several synthesized derivatives were tested for their antiviral efficacy against herpes simplex virus type 1 (HSV-1). Compounds similar to the one demonstrated significant antiviral activity, suggesting that structural modifications could lead to enhanced therapeutic profiles .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • Preliminary studies indicate that this compound may exhibit antimicrobial properties. The presence of the chloroacetyl group enhances its reactivity, allowing it to interact with various biological targets, potentially leading to therapeutic effects against bacterial infections .
  • Anti-inflammatory Potential
    • Research has suggested that derivatives of this compound may influence pathways related to inflammation. Interaction studies are ongoing to clarify its mechanism of action and efficacy in treating inflammatory conditions .
  • Synthesis of Derivatives
    • The compound can undergo nucleophilic substitution reactions due to the chloroacetyl group, facilitating the synthesis of various derivatives with tailored pharmacological properties. This versatility is critical in drug development, allowing for the exploration of new therapeutic agents .

Case Studies

Several studies have explored the biological activity and synthesis of related compounds:

Study ReferenceCompound StudiedKey Findings
4-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl esterExhibited potential antimicrobial and anti-inflammatory properties; further investigation needed for pharmacological profile.
3-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acidSimilar structure; evaluated for biological activity, showing promise in antimicrobial efficacy.
2-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acidLacks chlorine atom; potential differences in biological activity noted compared to chloro-substituted derivatives.

Research Insights

The unique combination of functional groups in 4-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester contributes to its distinct pharmacological profile compared to similar compounds. Ongoing research aims to elucidate its interactions with specific biological receptors or enzymes, which may lead to innovative therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights structural variations and key physicochemical properties of analogous piperidine-tert-butyl ester derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Key Features
Target Compound C₁₅H₂₅ClN₂O₃ (est.) ~340.8 2-Chloro-acetyl-ethyl-amino-methyl Electrophilic chloroacetyl; moderate lipophilicity due to ethyl group
4-[3-(2-Chloro-ethyl)-ureido]-piperidine-1-carboxylic acid tert-butyl ester C₁₃H₂₄ClN₃O₃ 305.8 Chloroethyl ureido Urea linkage enhances hydrogen bonding; lower molecular weight
[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester C₁₄H₂₄ClN₂O₄ 304.82 Chloroacetyl, methyl carbamate Additional carbamate increases polarity; reduced electrophilicity
2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester C₁₄H₂₃ClN₂O₃ (est.) ~302.8 Chloroacetyl, methyl-amino Methyl group reduces steric hindrance compared to ethyl
4-[(3-Chloro-quinoxalin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester C₁₉H₂₅ClN₄O₂ 376.88 Quinoxaline-amino-chloro Aromatic quinoxaline enhances π-π stacking; higher molecular weight

Reactivity and Stability

  • Electrophilic Reactivity: The target compound’s chloroacetyl group enables nucleophilic substitution reactions, akin to ’s “[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester”. However, the ethylamino linker in the target compound may reduce steric hindrance compared to methyl carbamate derivatives, improving reaction kinetics .
  • Stability: The tert-butyl ester group in all compounds confers stability under basic conditions but is cleavable under acidic conditions. notes refrigeration requirements for “4-[3-(2-Chloro-ethyl)-ureido]-piperidine-1-carboxylic acid tert-butyl ester”, suggesting similar storage needs for the target compound .

Preparation Methods

Alkylation of Piperidine Derivatives

A common approach involves alkylation of tert-butyl piperidine-1-carboxylate derivatives. For instance, tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate serves as a key intermediate, undergoing nucleophilic displacement with amines. In one protocol, treatment with 2-chloro-N-ethylacetamide in the presence of cesium fluoride (CsF) in N,N-dimethylacetamide (DMA) at 85°C for 18 hours yielded the target compound in 58%. The use of polar aprotic solvents like DMA enhances nucleophilicity, while CsF acts as a mild base to deprotonate the amine.

Optimization of Reaction Conditions

Comparative studies reveal that solvent choice significantly impacts yield. For example, substituting DMA with ethanol-water mixtures (9:1) and potassium carbonate (K₂CO₃) at reflux improved yields to 84%. The table below summarizes key variations:

Base Solvent Temperature Time Yield Source
CsFDMA85°C18 h58%
K₂CO₃Ethanol/waterReflux16.5 h84%
Cs₂CO₃DMF100°C12 h97%*

*Yield reported for a related triazole intermediate, suggesting potential applicability.

Condensation Reactions

Reductive Amination Strategies

An alternative route employs reductive amination between tert-butyl 4-(aminomethyl)piperidine-1-carboxylate and 2-chloroacetamide derivatives. Catalytic hydrogenation (H₂, Pd/C) in tetrahydrofuran (THF) at room temperature facilitates imine reduction, though yields remain modest (45–55%) due to competing side reactions.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate condensation. Heating tert-butyl 4-formylpiperidine-1-carboxylate with ethylamine and 2-chloroacetyl chloride at 120°C for 20 minutes achieved 72% yield. Microwave conditions enhance reaction homogeneity and reduce decomposition.

Protecting Group Chemistry

tert-Butyl Carbamate (Boc) Deprotection

Post-synthetic Boc deprotection is critical for downstream functionalization. Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C quantitatively removes the Boc group, enabling further modifications.

Stability Considerations

The Boc group’s stability under basic conditions (e.g., K₂CO₃ in ethanol) ensures compatibility with diverse reaction environments, as evidenced by its retention during alkylation steps.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 1.42 (s, 9H, Boc CH₃), 3.95 (s, 3H, OCH₃), 4.71 (m, 1H, piperidine CH), 7.55–7.48 (m, 2H, aromatic).

  • LC-MS : m/z 503.1 [M+H]⁺, consistent with molecular formula C₂₅H₂₉ClFN₄O₄.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirmed ≥98% purity for crystallized products.

Industrial-Scale Considerations

Cost-Effective Solvent Systems

Replacing DMA with ethanol-water mixtures reduces costs and environmental impact. A pilot-scale reaction (500 g substrate) in ethanol-water (9:1) achieved 82% yield, demonstrating scalability.

Waste Stream Management

Neutralization of K₂CO₃ with HCl generates KCl, which is easily removed via filtration. Solvent recovery systems (e.g., distillation) enable >90% ethanol reuse.

Challenges and Limitations

Competing Side Reactions

Over-alkylation at the piperidine nitrogen remains a concern, particularly under prolonged heating. Implementing stepwise addition of 2-chloroacetyl chloride minimizes this issue.

Low-Yield Steps

The final coupling step often limits overall efficiency. Catalytic methods using CuI or Pd(OAc)₂ are under investigation to improve atom economy .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?

The compound is typically synthesized via multi-step reactions involving tert-butyl-protected piperidine intermediates. A common approach involves:

  • Amide bond formation using coupling reagents like TBTU (e.g., reacting 4-carboxymethyl-piperidine-1-carboxylic acid tert-butyl ester with ammonium carbonate in acetonitrile) .
  • Purification via column chromatography (e.g., hexane/ethyl acetate gradients) to achieve >95% purity .
  • Yield optimization by adjusting reaction time, stoichiometry, and catalysts. For example, triethylamine is often used to neutralize byproducts in coupling reactions .

Basic: How should researchers characterize this compound to confirm structural integrity?

Key characterization methods include:

  • NMR spectroscopy : Analyze δ<sup>1</sup>H and δ<sup>13</sup>C chemical shifts to verify tert-butyl, piperidine, and chloroacetyl groups (e.g., tert-butyl signals at ~1.37 ppm in DMSO-d6) .
  • Mass spectrometry : Confirm molecular weight via APCI-MS or ESI-TOF (e.g., [M+H]<sup>+</sup> peaks matching calculated values) .
  • HPLC-MS : Assess purity and detect impurities using reverse-phase columns and UV/Vis detection .

Advanced: How can conflicting reactivity or stability data be resolved during synthesis?

Discrepancies in reactivity (e.g., unexpected byproducts) may arise from:

  • Incompatible reagents : Strong oxidizing agents can degrade the tert-butyl group; replace with milder alternatives .
  • Moisture sensitivity : Use anhydrous solvents and inert atmospheres for moisture-sensitive steps (e.g., POCl3-mediated chlorination) .
  • Temperature control : Optimize reflux conditions (e.g., 40–100°C for Pd-catalyzed couplings) to minimize decomposition .

Advanced: What computational tools aid in predicting physicochemical properties for experimental design?

  • ACD/Labs Software : Predict solubility, density, and logP values using fragment-based algorithms .
  • Molecular dynamics simulations : Model steric effects of the tert-butyl group on reaction pathways .
  • DFT calculations : Analyze electronic properties of the chloroacetyl moiety to rationalize nucleophilic substitution kinetics .

Basic: What storage conditions ensure long-term stability?

  • Store at 2–8°C in airtight containers under inert gas (N2 or Ar).
  • Avoid strong oxidizers and humidity to prevent tert-butyl cleavage or hydrolysis .
  • Monitor stability via periodic <sup>1</sup>H NMR to detect decomposition (e.g., loss of tert-butyl signals) .

Advanced: How can this compound serve as an intermediate in kinase inhibitor development?

  • Scaffold functionalization : Introduce heterocycles (e.g., pyrimidines) via nucleophilic substitution at the chloroacetyl group .
  • Structure-activity relationship (SAR) studies : Modify the ethyl-amino-methyl side chain to enhance target binding (e.g., Aurora A kinase inhibition) .
  • Boc deprotection : Remove the tert-butyl group with TFA to generate free piperidine for further derivatization .

Basic: What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during TFA deprotection) .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can researchers address low yields in multi-step syntheses involving this compound?

  • Intermediate trapping : Isolate unstable intermediates (e.g., iminium ions) via flash chromatography .
  • Catalyst screening : Test Pd(OAc)2/XPhos systems for Suzuki-Miyaura couplings to improve efficiency .
  • Scale-up adjustments : Optimize solvent volume ratios and stirring rates to maintain reaction homogeneity .

Advanced: What analytical strategies validate its role in biological assays (e.g., enzyme inhibition)?

  • Isothermal titration calorimetry (ITC) : Measure binding affinity to target proteins .
  • Kinase activity assays : Use ADP-Glo™ kits to quantify inhibition potency .
  • Metabolic stability tests : Incubate with liver microsomes to assess pharmacokinetic viability .

Basic: How is solubility assessed for in vitro studies, and what formulations are recommended?

  • Shake-flask method : Measure solubility in PBS, DMSO, or ethanol at 25°C .
  • Co-solvent systems : Use 10% DMSO in saline for aqueous dilution .
  • Nanoparticle formulations : Encapsulate in PEG-PLGA to enhance bioavailability for cell-based assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.